molecular formula C25H26N2O3S B250118 N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide

N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide

Cat. No. B250118
M. Wt: 434.6 g/mol
InChI Key: BOQXWPJZOLXDHF-UHFFFAOYSA-N
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Description

N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide, also known as BHMC, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of thioamide derivatives, which have been extensively studied for their pharmacological properties. BHMC is a promising candidate for the development of drugs that target a range of diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has also been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide may also modulate the activity of other signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has been shown to have a range of biochemical and physiological effects. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has also been shown to inhibit the activity of enzymes involved in the production of prostaglandins, which are involved in inflammation. Additionally, N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has been shown to activate the expression of genes involved in antioxidant defense, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has several advantages for lab experiments. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide is a stable compound that can be easily synthesized with a high degree of purity. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide is also relatively non-toxic and has been shown to have low cytotoxicity in vitro. However, N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has some limitations for lab experiments. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide is not water-soluble, which can limit its use in certain experimental settings. Additionally, N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and pharmacodynamics.

Future Directions

For N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide research include the development of N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide analogs, investigation of the pharmacokinetics and pharmacodynamics of N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide in vivo, and exploration of its therapeutic potential in the treatment of neurodegenerative disorders.

Synthesis Methods

N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide is synthesized through a multi-step process involving the reaction of 4-bromo-4'-nitrobiphenyl with 3-methoxybenzylamine, followed by reduction, amidation, and thiolation reactions. The final product is obtained through a hydrolysis reaction, which yields the desired compound with a high degree of purity. The synthesis of N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide exhibits anti-inflammatory, anti-cancer, and neuroprotective properties. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has also been shown to protect neurons from oxidative stress and prevent neurodegeneration.

properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

N-[4-hydroxybutyl-(3-methoxyphenyl)carbamothioyl]-4-phenylbenzamide

InChI

InChI=1S/C25H26N2O3S/c1-30-23-11-7-10-22(18-23)27(16-5-6-17-28)25(31)26-24(29)21-14-12-20(13-15-21)19-8-3-2-4-9-19/h2-4,7-15,18,28H,5-6,16-17H2,1H3,(H,26,29,31)

InChI Key

BOQXWPJZOLXDHF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N(CCCCO)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)N(CCCCO)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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